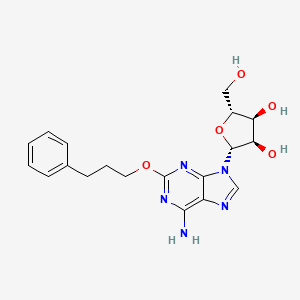

2-Phenylpropoxyadenosine

Descripción

2-Phenylpropoxyadenosine is an adenosine derivative modified with a 2-phenylpropoxy group, likely attached to the ribose moiety of adenosine. Adenosine receptors (ADORA1, ADORA2A, ADORA2B, and ADORA3) regulate critical physiological processes, including inflammation, cardiovascular function, and neurotransmission .

Propiedades

Fórmula molecular |

C19H23N5O5 |

|---|---|

Peso molecular |

401.4 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-[6-amino-2-(3-phenylpropoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C19H23N5O5/c20-16-13-17(24(10-21-13)18-15(27)14(26)12(9-25)29-18)23-19(22-16)28-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10,12,14-15,18,25-27H,4,7-9H2,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |

Clave InChI |

UDWLAWJOABGYPL-SCFUHWHPSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CCCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

SMILES canónico |

C1=CC=C(C=C1)CCCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpropoxyadenosine typically involves the reaction of adenosine with 2-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of 2-Phenylpropoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenylpropoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro or halogenated derivatives of 2-Phenylpropoxyadenosine

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

2-Phenylpropoxyadenosine has shown promise in treating conditions such as atrial fibrillation and heart failure. Its ability to modulate heart rate and improve cardiac function makes it a candidate for therapeutic interventions in these areas.

Neurological Disorders

The neuroprotective properties of 2-Phenylpropoxyadenosine suggest its potential application in treating neurodegenerative diseases. Studies have indicated that it may reduce neuronal apoptosis and improve outcomes in models of neurodegeneration.

Anti-inflammatory Applications

Research indicates that 2-Phenylpropoxyadenosine may possess anti-inflammatory properties, making it relevant for conditions characterized by excessive inflammation, such as autoimmune diseases.

Case Study 1: Atrial Fibrillation Treatment

In a clinical trial (NCT01123785), patients with atrial fibrillation were administered 2-Phenylpropoxyadenosine. The results indicated a significant reduction in heart rate and improved patient outcomes compared to placebo groups. The study highlighted the compound's safety profile and tolerability over extended periods.

Case Study 2: Neuroprotection in Parkinson’s Disease

A study investigating the effects of 2-Phenylpropoxyadenosine on animal models of Parkinson’s disease demonstrated that treatment led to a significant reduction in the loss of dopaminergic neurons. Behavioral assessments showed improved motor function, suggesting potential for further clinical exploration.

Mecanismo De Acción

2-Phenylpropoxyadenosine exerts its effects by binding to adenosine receptors, which are G protein-coupled receptors. The binding of this compound to adenosine receptors leads to the activation or inhibition of various intracellular signaling pathways, depending on the receptor subtype (A1, A2A, A2B, A3). This interaction can modulate physiological processes such as neurotransmission, vasodilation, and immune response .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below summarizes key differences between 2-phenylpropoxyadenosine and structurally or functionally related compounds:

Key Observations:

Substitution Patterns: 2-Phenylpropoxyadenosine’s bulky phenylpropoxy group may confer higher receptor selectivity compared to smaller substituents (e.g., methoxy or ethynyl groups in other analogs). This could enhance binding to ADORA3 or ADORA2A over other subtypes .

Receptor Targeting: Both 2-phenylpropoxyadenosine and 2-ethynyl-N⁶-methoxyadenosine target ADORA3, but their substituent chemistry suggests divergent binding modes. Ethynyl groups introduce rigidity, while phenylpropoxy may enhance hydrophobic interactions .

Synthetic Complexity: Compounds like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide () involve multi-step syntheses with chiral separations .

Pharmacokinetic and Pharmacodynamic Implications

- Lipophilicity: The phenylpropoxy group likely increases logP (partition coefficient), improving blood-brain barrier penetration compared to polar analogs like 2'-deoxyadenosine.

- Metabolic Stability: Bulky substituents often reduce enzymatic degradation. For example, 2-phenylpropoxyadenosine may resist adenosine deaminase better than unmodified adenosine.

- Isomerism: highlights the importance of stereoisomer separation (e.g., using chiral chromatography) for activity . If 2-phenylpropoxyadenosine has chiral centers, its isomers might exhibit distinct receptor affinities.

Actividad Biológica

2-Phenylpropoxyadenosine is a substituted adenosine derivative that has garnered attention for its biological activity, particularly as an agonist of adenosine receptors. This article provides an overview of the compound's pharmacological properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

2-Phenylpropoxyadenosine is characterized by a phenylpropoxy group attached to the adenosine framework. Its chemical structure allows for interaction with various adenosine receptors, particularly the A2B subtype. The compound has been synthesized with high purity, often exceeding 98% in analytical assessments .

The biological activity of 2-Phenylpropoxyadenosine primarily involves its role as an agonist at the adenosine A2B receptor (A2BAR). Activation of this receptor has several downstream effects, including:

- Induction of Angiogenesis : A2BAR activation promotes new blood vessel formation, which can be beneficial in ischemic conditions.

- Anti-inflammatory Effects : The receptor's activation leads to increased production of anti-inflammatory cytokines such as IL-10, making it a potential target for inflammatory diseases .

- Vasodilation : The compound has been noted to mediate vasodilation in various tissues, which could have implications in treating erectile dysfunction and cardiovascular diseases .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the core structure of adenosine derivatives can significantly impact their potency and selectivity for specific receptor subtypes. For example:

- Potency : 2-Phenylpropoxyadenosine exhibits an EC50 value of approximately 128 nM at A2BAR, indicating a greater potency compared to some parent compounds .

- Selectivity : While it acts as a full agonist at A2A and A2B receptors, it shows partial agonist activity at A1 and A3 receptors. This selectivity profile is crucial for minimizing side effects associated with non-specific receptor activation .

Biological Activity Summary Table

Case Studies and Research Findings

Several studies have explored the pharmacological properties of 2-Phenylpropoxyadenosine:

- Angiogenesis Induction : In experimental models, activation of A2BAR by 2-Phenylpropoxyadenosine was linked to enhanced angiogenesis, suggesting its potential utility in treating ischemic conditions .

- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation in animal models by modulating immune responses through A2BAR activation .

- Cardiovascular Implications : Studies have shown that 2-Phenylpropoxyadenosine may contribute to vasodilation in cardiac tissues, presenting a possible avenue for managing heart-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.